N-(1-cyanocyclopropyl)-1H-indole-5-carboxamide
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Overview
Description
N-(1-cyanocyclopropyl)-1H-indole-5-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyanocyclopropyl group attached to an indole ring, which is further connected to a carboxamide group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclopropyl)-1H-indole-5-carboxamide typically involves the reaction of 1-cyanocyclopropylamine with indole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclopropyl)-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The cyanocyclopropyl group can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The carboxamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-(1-cyanocyclopropyl)-1H-indole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting proteases.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and autoimmune disorders.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclopropyl)-1H-indole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit proteases by binding to their active sites, thereby preventing substrate cleavage. The cyanocyclopropyl group plays a crucial role in this inhibition by forming stable interactions with the enzyme’s active site residues.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyanocyclopropyl)-3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxamide
- 2-chloro-N-(1-cyanocyclopropyl)-5-[2′-methyl-5′-(pentafluoroethyl)-4′-(trifluoromethyl)-2′H-[1,3′-bipyrazol]-4-yl]benzamide
Uniqueness
N-(1-cyanocyclopropyl)-1H-indole-5-carboxamide is unique due to its indole core, which is a common motif in many biologically active compounds. This structural feature, combined with the cyanocyclopropyl group, provides a distinct set of chemical properties and reactivity patterns that are not commonly found in other similar compounds.
Properties
IUPAC Name |
N-(1-cyanocyclopropyl)-1H-indole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c14-8-13(4-5-13)16-12(17)10-1-2-11-9(7-10)3-6-15-11/h1-3,6-7,15H,4-5H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMHDAJQDQOONT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)C2=CC3=C(C=C2)NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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